REACTION_CXSMILES
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[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[CH2:8]=[O:9].N12CCC(CC1)CN2.Cl>O.CS(C)=O>[OH:9][CH2:8][C:2](=[CH2:3])[C:1]([O:5][CH2:6][CH3:7])=[O:4]
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Name
|
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N12NCC(CC1)CC2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Into a 2-liter separable flask fitted with a stirrer, a reflux condenser
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Type
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CUSTOM
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Details
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subjected to a reaction for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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turned into a homogeneous clear mixture around 60° C
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Type
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EXTRACTION
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Details
|
followed by extraction twice with diethylether (200 parts
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extract was dried over anhydrous magnesium sulfate
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Type
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EXTRACTION
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Details
|
After the thus-dried extract
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Type
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CONCENTRATION
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Details
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was concentrated in an evaporator
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Type
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DISTILLATION
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Details
|
the concentrate was subjected to distillation under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
OCC(C(=O)OCC)=C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |